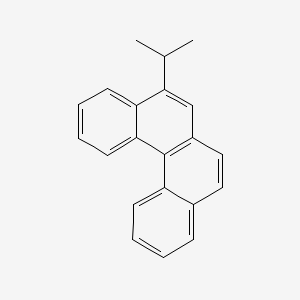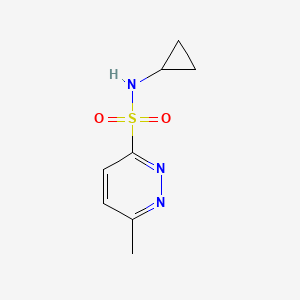
N-(2,6-Diethylphenyl)maleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diethylphenyl)maleamic acid is an organic compound that belongs to the class of maleamic acids It is characterized by the presence of a maleamic acid moiety attached to a 2,6-diethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,6-Diethylphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,6-diethylaniline. The reaction typically involves the following steps:
- Dissolving maleic anhydride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding 2,6-diethylaniline to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diethylphenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleimide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Maleimide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2,6-Diethylphenyl)maleamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(2,6-Diethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the carboxylic acid group in the maleamic acid moiety allows for interactions with various biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenylmaleamic acid
- N-(o-chlorophenyl)maleamic acid
- N-(3-chloro-4-methylphenyl)maleamic acid
Uniqueness
N-(2,6-Diethylphenyl)maleamic acid is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other maleamic acids and can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(Z)-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)/b9-8- |
Clave InChI |
HPUZNWHASPOJPF-HJWRWDBZSA-N |
SMILES isomérico |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C\C(=O)O |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)

![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)






